molecular formula C14H16N2O2S B10852122 N-phenyl-3-(2-aminoethyl)benzenesulfonamide

N-phenyl-3-(2-aminoethyl)benzenesulfonamide

Cat. No.: B10852122
M. Wt: 276.36 g/mol
InChI Key: STRFPXFHEXRQFY-UHFFFAOYSA-N
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Description

N-phenyl-3-(2-aminoethyl)benzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with an additional phenyl group and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines and bases like pyridine are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Formation of various sulfonamide derivatives.

    Oxidation Products: Oxidized forms of the aminoethyl side chain.

    Reduction Products: Reduced forms of the sulfonamide group.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

Industry:

    Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

    Chemical Manufacturing: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-phenyl-3-(2-aminoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness:

    Enhanced Biological Activity: The presence of both the phenyl group and the aminoethyl side chain can enhance the compound’s ability to interact with biological targets, making it more effective as an anticancer or antimicrobial agent.

    Versatility in Synthesis: The compound’s structure allows for various modifications, enabling the synthesis of a wide range of derivatives with different properties and applications.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

3-(2-aminoethyl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C14H16N2O2S/c15-10-9-12-5-4-8-14(11-12)19(17,18)16-13-6-2-1-3-7-13/h1-8,11,16H,9-10,15H2

InChI Key

STRFPXFHEXRQFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)CCN

Origin of Product

United States

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